molecular formula C95H174N8O47 B13818193 GT1b-Ganglioside

GT1b-Ganglioside

Cat. No.: B13818193
M. Wt: 2180.4 g/mol
InChI Key: UQXMONUJDOXEJA-SPTXYZJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GT1b-Ganglioside is a trisialoganglioside, a type of glycosphingolipid that contains three sialic acid residues. It is predominantly found in the nervous system, particularly in the brain, where it plays a crucial role in cellular recognition, signaling, and neuroprotection. Gangliosides, including this compound, are essential components of the cell membrane, contributing to the stability and functionality of neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GT1b-Ganglioside involves the stepwise addition of sugar moieties to a ceramide backbone. This process is catalyzed by specific glycosyltransferases. The primary steps include the formation of glucosylceramide, followed by the sequential addition of galactose, N-acetylgalactosamine, and sialic acid residues .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue. Advanced techniques like capillary electrophoresis and high-performance liquid chromatography are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: GT1b-Ganglioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sialic acid residues can lead to the formation of aldehydes or carboxylic acids .

Scientific Research Applications

GT1b-Ganglioside has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glycosphingolipid interactions and membrane dynamics.

    Biology: Plays a role in cell-cell recognition, signal transduction, and modulation of immune responses.

    Medicine: Investigated for its potential in neuroprotection, treatment of neurodegenerative diseases, and cancer immunotherapy.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

GT1b-Ganglioside exerts its effects through interactions with specific proteins and receptors on the cell surface. It modulates signal transduction pathways by forming complexes with membrane proteins, such as the epidermal growth factor receptor and the vascular endothelial growth factor receptor. These interactions influence cellular processes like proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • GM1-Ganglioside
  • GD1a-Ganglioside
  • GD1b-Ganglioside
  • GQ1b-Ganglioside

Comparison: GT1b-Ganglioside is unique due to its specific structure, which includes three sialic acid residues. This structure allows it to participate in more complex interactions and signaling pathways compared to other gangliosides with fewer sialic acid residues. For example, GM1-Ganglioside, which has only one sialic acid residue, has different binding affinities and functional roles .

This compound’s distinct structure and functional properties make it a valuable compound in various fields of research and industry, highlighting its importance in understanding and manipulating cellular processes.

Properties

Molecular Formula

C95H174N8O47

Molecular Weight

2180.4 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane

InChI

InChI=1S/C95H165N5O47.3H3N/c1-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-64(118)100-52(53(112)35-33-31-29-27-25-23-20-18-16-14-12-10-8-2)47-134-87-75(125)74(124)78(62(45-106)137-87)139-89-77(127)85(147-95(92(132)133)39-56(115)67(98-50(5)110)83(145-95)73(123)61(44-105)142-93(90(128)129)37-54(113)65(96-48(3)108)81(143-93)69(119)57(116)40-101)79(63(46-107)138-89)140-86-68(99-51(6)111)80(71(121)59(42-103)135-86)141-88-76(126)84(72(122)60(43-104)136-88)146-94(91(130)131)38-55(114)66(97-49(4)109)82(144-94)70(120)58(117)41-102;;;/h33,35,52-63,65-89,101-107,112-117,119-127H,7-32,34,36-47H2,1-6H3,(H,96,108)(H,97,109)(H,98,110)(H,99,111)(H,100,118)(H,128,129)(H,130,131)(H,132,133);3*1H3/b35-33+;;;/t52-,53+,54-,55-,56-,57+,58+,59+,60+,61+,62+,63+,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76+,77+,78+,79-,80+,81+,82+,83+,84-,85+,86-,87+,88-,89-,93+,94-,95-;;;/m0.../s1

InChI Key

UQXMONUJDOXEJA-SPTXYZJTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.